4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-6-yl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-6-yl)-1,3,2-dioxaborolane is a boron-containing heterocyclic compound widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic frameworks. Its structure comprises a benzofuran moiety substituted at the 3-position with a methyl group and at the 6-position with a dioxaborolane ring. The pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents, making it a preferred reagent in transition-metal-catalyzed reactions . This compound is particularly valuable in pharmaceutical and materials science research due to the benzofuran scaffold’s prevalence in bioactive molecules and optoelectronic materials .
Properties
Molecular Formula |
C15H19BO3 |
|---|---|
Molecular Weight |
258.12 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-1-benzofuran-6-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BO3/c1-10-9-17-13-8-11(6-7-12(10)13)16-18-14(2,3)15(4,5)19-16/h6-9H,1-5H3 |
InChI Key |
HSYZAQAPIIELCZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CO3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs differ in substituent patterns on the aromatic core or the boron-ester group. Key comparisons include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methylbenzofuran group in the target compound is electron-rich, enhancing reactivity in cross-coupling reactions compared to electron-withdrawing substituents like phthalimide .
- Stability : The pinacol boronic ester group (common across all analogs) ensures stability, but bulky substituents (e.g., phthalimide in ) reduce solubility in polar solvents.
- Thermal Properties : Melting points correlate with molecular symmetry; for example, the phthalimide derivative has a higher melting point (170–173°C) due to rigid aromatic stacking.
Reactivity in Cross-Coupling Reactions
The target compound’s benzofuran moiety facilitates coupling with aryl halides in Suzuki-Miyaura reactions, yielding biaryl structures critical in drug design (e.g., antitubercular agents in ). Comparatively:
- Thienyl Analog : Higher reactivity toward electrophilic partners due to sulfur’s electron-donating nature but lower thermal stability.
- Isobenzofuranone Derivative : Reduced reactivity in coupling due to the electron-withdrawing ketone group but advantageous for constructing π-conjugated systems in OLEDs.
Spectroscopic and Analytical Data
- ¹H-NMR: The target compound’s benzofuran protons resonate at δ 6.5–7.5 ppm, similar to isobenzofuranone derivatives . Methyl groups on the dioxaborolane ring appear as a singlet at δ 1.3 ppm, consistent across analogs .
- ¹¹B-NMR : Boron chemical shifts for pinacol esters cluster around δ 30–32 ppm, as seen in (δ 30.88 ppm) and .
Preparation Methods
Preparation Methods of 4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-6-yl)-1,3,2-dioxaborolane
Synthetic Strategies
Route 1: Sequential Benzofuran Synthesis Followed by Borylation
Step 1: Synthesis of 3-Methylbenzofuran
Method A: Cyclization of o-Hydroxyacetophenone Derivatives
- Reactants : 2-Hydroxy-5-methylacetophenone and chloroacetone undergo cyclization in acidic conditions (e.g., H$$2$$SO$$4$$) to form 3-methylbenzofuran.
- Yield : ~70–85% after column chromatography.
Method B: Trifluoroacetic Anhydride-Mediated Cyclization
- Reactants : 2,6-Dimethylphenol and 1-(ethylsulfinyl)hex-1-yne in dichloromethane with trifluoroacetic anhydride (TFAA).
- Conditions : 1 h at room temperature, followed by NaHCO$$_3$$ workup.
- Yield : 46–68% after preparative TLC.
Step 2: Bromination at C6
- Reactants : 3-Methylbenzofuran treated with N-bromosuccinimide (NBS) in CCl$$_4$$ under light.
- Product : 6-Bromo-3-methylbenzofuran.
- Yield : 75–90%.
Step 3: Miyaura Borylation
Route 2: Direct Boron-Heterocycle Coupling
Microwave-Assisted Suzuki Coupling
Optimization and Key Findings
Analytical Characterization
Industrial-Scale Adaptations
Emerging Alternatives
- Photocatalytic Borylation : Under investigation using Ir(ppy)$$3$$ and B$$2$$pin$$_2$$ under blue LED light (preliminary yield: 52%).
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